molecular formula C15H13N3O3S B11371979 Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate

Cat. No.: B11371979
M. Wt: 315.3 g/mol
InChI Key: XXDPYJIHUCJSEF-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with the molecular formula C13H9N3O3S This compound is characterized by a pyrimidine ring substituted with a cyano group, a phenyl group, and a thioester linkage to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the condensation of ethyl cyanoacetate with thiourea and an aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The cyano and thioester groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

    2-Mercapto-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A structurally related compound with similar functional groups.

Uniqueness

ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its combination of a pyrimidine ring, cyano group, phenyl group, and thioester linkage. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

ethyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C15H13N3O3S/c1-2-21-12(19)9-22-15-17-13(10-6-4-3-5-7-10)11(8-16)14(20)18-15/h3-7H,2,9H2,1H3,(H,17,18,20)

InChI Key

XXDPYJIHUCJSEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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